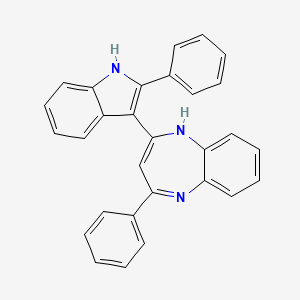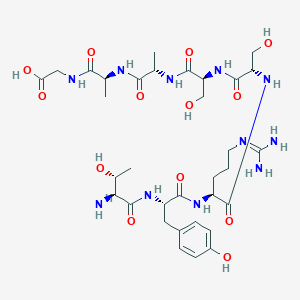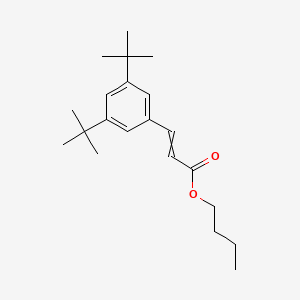
Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate is an organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of butyl and tert-butyl groups attached to a phenyl ring, which is further connected to a prop-2-enoate moiety. The compound is of interest in various fields due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate typically involves the esterification of 3-(3,5-DI-tert-butylphenyl)prop-2-enoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the large-scale synthesis of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its stability and reactivity.
Industry: Utilized as an additive in polymers to enhance stability and performance.
Mécanisme D'action
The mechanism of action of Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound’s phenyl ring can participate in π-π interactions with aromatic residues in proteins, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butylsalicylaldehyde: Known for its use in the synthesis of salen ligands.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: Used as a polymer stabilizer.
3,5-Di-tert-butylcatechol: Employed as a polymerization inhibitor and in the synthesis of enantioselective compounds.
Uniqueness
Butyl 3-(3,5-DI-tert-butylphenyl)prop-2-enoate is unique due to its specific combination of butyl and tert-butyl groups, which confer distinct chemical properties. Its stability and reactivity make it a valuable compound in various applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
826990-94-7 |
|---|---|
Formule moléculaire |
C21H32O2 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
butyl 3-(3,5-ditert-butylphenyl)prop-2-enoate |
InChI |
InChI=1S/C21H32O2/c1-8-9-12-23-19(22)11-10-16-13-17(20(2,3)4)15-18(14-16)21(5,6)7/h10-11,13-15H,8-9,12H2,1-7H3 |
Clé InChI |
JRTFBFDQKUOFKK-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C=CC1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


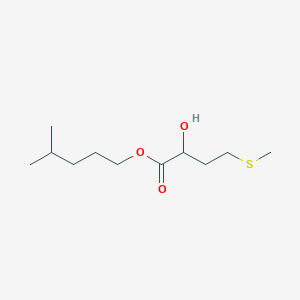
![1-{(3R)-3-[(Cyclohex-1-en-1-yl)oxy]butoxy}-2-diazonioethen-1-olate](/img/structure/B14215968.png)
![1-{[(1R,3S,6S)-2,2,3,6-Tetramethylcyclohexyl]oxy}pentan-2-one](/img/structure/B14215969.png)
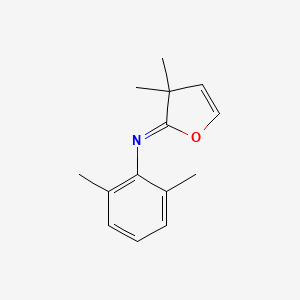

![1-[2-(4-Methoxy-9H-xanthen-9-YL)ethyl]pyrrolidin-2-one](/img/structure/B14215986.png)
![Piperazine, 1-[(1,3-dihydroxy-9-acridinyl)carbonyl]-4-(3-hydroxyphenyl)-](/img/structure/B14215988.png)
